molecular formula C17H18N2O3S B5589322 methyl 2-[(anilinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

methyl 2-[(anilinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B5589322
M. Wt: 330.4 g/mol
InChI Key: NMCXMDYRAGZKQQ-UHFFFAOYSA-N
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Description

Methyl 2-[(anilinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C17H18N2O3S and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.10381361 g/mol and the complexity rating of the compound is 440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate was studied, revealing a thiophene ring substituted by a 2-amino group and a 3-methyl ester group. The structure is characterized by intra- and intermolecular N-H···O hydrogen bonds, indicating the stability of the crystal structure through these interactions (Vasu et al., 2004).

Biological Activity

A study on thiophene-3-carboxamide derivatives demonstrated antibacterial and antifungal activities. These compounds' structural configurations, including the m-toluidine and p-toluidine rings, are crucial for their biological activity, as they influence the molecular conformation and thus the biological interactions (Vasu et al., 2005).

Synthesis Methodologies

Research on the kinetics and mechanism of reactions between anilines and ethyl S-aryl thiocarbonates highlighted the complexity and specificity of these chemical processes. The study provided insights into the stability of tetrahedral intermediates and the reactivity of anilines towards carbonyl groups, offering valuable information for synthesizing related compounds (E. Castro et al., 1999).

Advanced Applications

An exploration into acid-catalyzed condensation reactions with α-oxodithioesters resulted in the synthesis of compounds like 2-methylthio-3-aryl/heteroarylquinoxalines and 2-acylbenzoxazoles. These findings are significant for developing novel compounds with potential biological targets, demonstrating the compound's role in facilitating diverse chemical reactions (K. R. Kiran et al., 2019).

Properties

IUPAC Name

methyl 2-(phenylcarbamoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-22-16(20)14-12-9-5-6-10-13(12)23-15(14)19-17(21)18-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCXMDYRAGZKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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